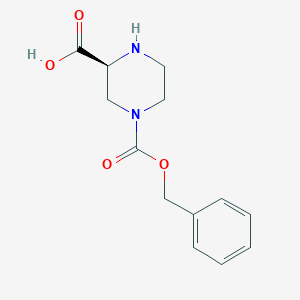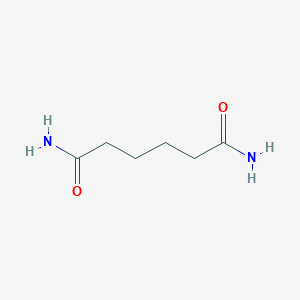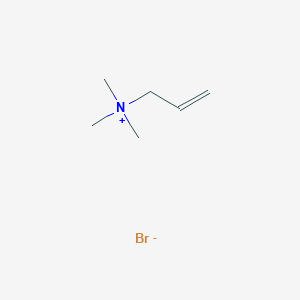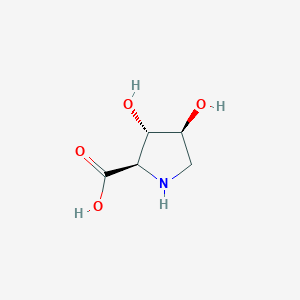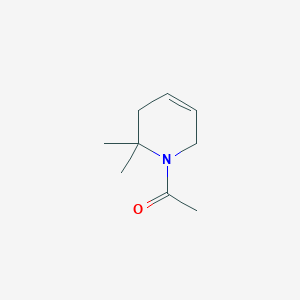
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine (ATDP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is widely used in scientific research due to its unique properties. ATDP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is not fully understood. However, it is believed that 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine acts as a chelating agent, forming stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have anti-inflammatory properties, reducing inflammation in various tissues. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been shown to have neuroprotective effects, protecting neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Additionally, it has a unique structure, making it useful for various applications. However, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine also has some limitations. It is unstable in the presence of air and moisture, requiring careful handling. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine. One area of interest is the development of new synthetic methods for 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its derivatives. Additionally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a chiral auxiliary in asymmetric synthesis has not been fully explored. Further research is needed to fully understand the mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its effects on various enzymes and tissues. Finally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer, should be further investigated.
Métodos De Síntesis
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with acetic anhydride, followed by hydrogenation. Another method involves the reaction of 2,6-dimethylpyridine with acetic acid and hydrogen in the presence of a catalyst. Both methods yield 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine in high purity and yield.
Aplicaciones Científicas De Investigación
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been extensively studied for its potential use in scientific research. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
132644-83-8 |
|---|---|
Nombre del producto |
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-2,5-dihydropyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-5-4-6-9(10,2)3/h4-5H,6-7H2,1-3H3 |
Clave InChI |
IMBTVIJQVWZDKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CCC1(C)C |
SMILES canónico |
CC(=O)N1CC=CCC1(C)C |
Sinónimos |
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




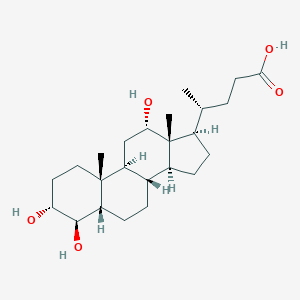
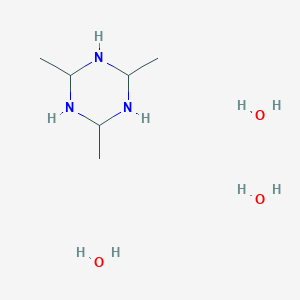
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
